4-(4-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-(4-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorophenyl, methyl, pyridinyl, and carboxamide groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to maximize yield and minimize waste, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes. Quality control measures are implemented to ensure the consistency and purity of the compound produced.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(4-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C23H22ClN3O2 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3O2/c1-13-6-11-19(25-12-13)27-23(29)20-14(2)26-17-4-3-5-18(28)22(17)21(20)15-7-9-16(24)10-8-15/h6-12,21,26H,3-5H2,1-2H3,(H,25,27,29) |
InChI Key |
HMQZLLVENOOGRQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C |
Origin of Product |
United States |
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